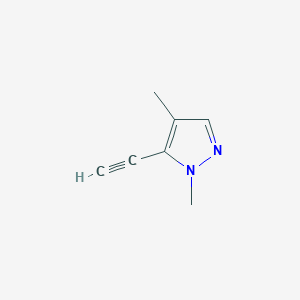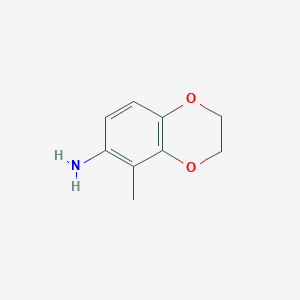![molecular formula C18H19NO4 B2949924 3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid CAS No. 405923-76-4](/img/structure/B2949924.png)
3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid, also known as MPAA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MPAA is a derivative of ibuprofen and has been synthesized using a variety of methods. In
Mecanismo De Acción
3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid works by inhibiting the activity of COX-2, which reduces the production of prostaglandins, thereby reducing inflammation and pain. 3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid has also been found to inhibit the activity of nuclear factor-kappa B (NF-kB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. 3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid has been shown to have a low toxicity profile and does not cause any significant adverse effects on the liver or kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid has several advantages for use in lab experiments, including its low toxicity profile, easy synthesis, and potential applications in various fields. However, its low solubility in water and limited availability may limit its use in some experiments.
Direcciones Futuras
There are several potential future directions for research on 3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid. One direction is to study its potential use in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Another direction is to study its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to determine the optimal dosage and administration of 3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid for its various applications.
Métodos De Síntesis
3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid can be synthesized using various methods, including the reaction of ibuprofen with phosgene and 4-methylbiphenyl, or the reaction of ibuprofen with thionyl chloride and 4-methylbiphenyl. The yield of 3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid in these methods ranges from 40% to 60%. Another method involves the reaction of ibuprofen with 4-methylbiphenyl and triphosgene, which yields a higher yield of 3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid (up to 80%).
Aplicaciones Científicas De Investigación
3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and analgesic properties, as well as its potential use in cancer treatment. 3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid has also been studied for its ability to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are responsible for inflammation and pain.
Propiedades
IUPAC Name |
3-[[2-[4-(4-methylphenyl)phenoxy]acetyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-13-2-4-14(5-3-13)15-6-8-16(9-7-15)23-12-17(20)19-11-10-18(21)22/h2-9H,10-12H2,1H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPBXFDRFVQSQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2949848.png)
![1-[(2S)-2-Methyl-1,1-dioxo-1,4-thiazinan-4-yl]prop-2-en-1-one](/img/structure/B2949849.png)

![1-(2-hydroxyethyl)-4-((3-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2949851.png)

![2-(ethylsulfanyl)-5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2949855.png)
![1-(Oxolan-2-ylmethyl)-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B2949857.png)

![N-benzyl-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2949859.png)

![10-[(3,4,5-Trimethoxyphenyl)methylidene]anthracen-9-one](/img/structure/B2949863.png)
![5,6,7-Trimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2949864.png)